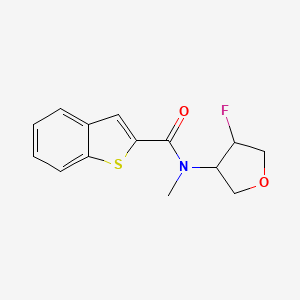

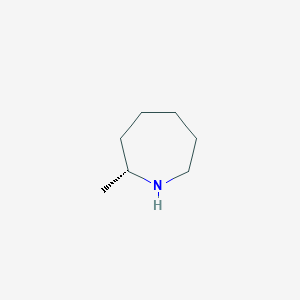

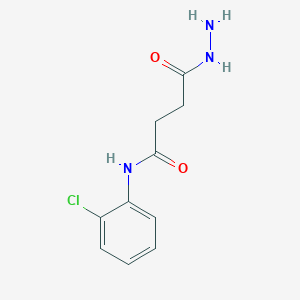

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various benzamide and benzothiophene derivatives has been explored in the provided papers. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved crystallization from acetonitrile and X-ray analysis to determine its monoclinic P21/c space group . Another study described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions . Additionally, a "one pot synthesis" method was offered for N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, starting with the reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and N,N'-carbonyldiimidazole . The continuous flow synthesis of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide was also reported, utilizing flow-based microreactors and in-line IR analytical protocols .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were extensively analyzed using various techniques. Single crystal X-ray analysis was employed to determine the structure of the synthesized 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate . Similarly, the crystal structures of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography . The molecular and crystal structures of a group of N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides were also studied by X-ray diffraction analysis . Another compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, was characterized by X-ray single-crystal determination, revealing its monoclinic space group and molecular packing .

Chemical Reactions Analysis

The papers provided detail the chemical reactions involved in the synthesis of the compounds. The synthesis of benzamide derivatives involved direct acylation reactions , while the benzothiazine derivatives were synthesized through a "one pot synthesis" method involving initial reaction with N,N'-carbonyldiimidazole followed by amidation . The continuous flow synthesis described for the δ-opioid receptor agonist involved a sequence of reactions in microreactors with precise control over the initiation of the fourth input flow stream .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various analytical techniques. The 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was analyzed for its inhibitory activity against hepatitis B, demonstrating nanomolar activity . The benzamide derivatives were examined for their hydrogen bonding interactions in the solution phase through UV-Vis absorption and NMR analyses, with one derivative showing colorimetric sensing of fluoride anions . The benzothiazine derivatives were discussed in terms of their 1H- and 13C-NMR spectra, as well as their electrospray ionization liquid chromato-mass spectra, and were found to have significant analgesic and anti-inflammatory properties . The cytotoxic and antioxidant activities of some new hydrazine carboxamide derivatives were evaluated, with specific derivatives showing activity in these assays .

Scientific Research Applications

Metabolic Profiling and Disposition

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide, as part of a study on SB-649868, an orexin receptor antagonist, was investigated for its disposition and metabolism in humans. The study highlighted its metabolism primarily via fecal excretion with minimal urinary excretion, emphasizing the role of metabolites such as M98 and M25 in its pharmacokinetic profile. This research underlines the significance of understanding metabolic pathways for the development of pharmacologically active compounds (Renzulli et al., 2011).

Role in Binge Eating

Another study explored the effects of SB-649868 on compulsive food consumption in a binge eating model in rats. The findings suggest that antagonism at orexin receptors, which SB-649868 targets, could offer a novel approach for treating eating disorders with a compulsive intake component, highlighting the therapeutic potential of such compounds in neuropsychiatric disorders related to feeding behavior (Piccoli et al., 2012).

Development of Fluorine-18 Labeled Analogues

Research into the development of fluorine-18 labeled analogues of WAY 100635, which shares structural similarities with this compound, has provided insights into the potential of such compounds in neuroimaging. These studies contribute to the understanding of neuropharmacokinetics and the development of diagnostic tools for neurological conditions (Lang et al., 1999).

Synthesis and Biological Activity

Further research has focused on the synthesis and biological activity of related compounds, such as N-(ferrocenylmethyl)benzene-carboxamide derivatives, which exhibit cytotoxic effects against cancer cell lines. These studies demonstrate the diverse applications of this compound and its analogues in medicinal chemistry and drug development (Kelly et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. This is particularly important in drug discovery, where understanding the mechanism of action can guide the design of new drugs.

Safety and Hazards

properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)-N-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-16(11-8-18-7-10(11)15)14(17)13-6-9-4-2-3-5-12(9)19-13/h2-6,10-11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDRDSBIFZOKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1COCC1F)C(=O)C2=CC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)

![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)